

Synthetic Routes to 4-Isopropylcyclohexanone Derivatives: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: **4-Isopropylcyclohexanone**

Cat. No.: **B042220**

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For researchers, scientists, and professionals in drug development, **4-isopropylcyclohexanone** and its derivatives represent a valuable class of molecules with diverse applications, particularly in the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the primary synthetic routes to these compounds, focusing on hydrogenation of 4-isopropylphenol, Robinson annulation, and ozonolysis of natural terpenes. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Introduction

4-Isopropylcyclohexanone is a key building block in organic synthesis, utilized in the development of a range of biologically active molecules. Its derivatives have shown promise as ligands for various receptors and as scaffolds for complex molecular architectures. Notably, these compounds are precursors to dihydroindol-2-ones, which act as ligands for the nociceptin receptor, and β -alanine derivatives that function as glucagon receptor antagonists. Furthermore, the **4-isopropylcyclohexanone** framework is integral to the synthesis of spirocyclic compounds, a structural motif of interest in modern drug discovery.

Synthetic Strategies

Three principal synthetic routes are commonly employed for the preparation of **4-isopropylcyclohexanone** and its derivatives:

- Catalytic Hydrogenation of 4-Isopropylphenol: This method involves the selective hydrogenation of the aromatic ring of 4-isopropylphenol to yield the corresponding cyclohexanone.
- Robinson Annulation: A classic ring-forming reaction, the Robinson annulation can be adapted to construct the **4-isopropylcyclohexanone** moiety by reacting a suitable enolate with an α,β -unsaturated ketone.
- Ozonolysis of Terpenes: The oxidative cleavage of double bonds in naturally abundant terpenes, such as limonene, provides a pathway to **4-isopropylcyclohexanone** and related structures.

The following sections provide detailed protocols and comparative data for these synthetic approaches.

Catalytic Hydrogenation of 4-Isopropylphenol

The selective hydrogenation of 4-isopropylphenol to **4-isopropylcyclohexanone** is a widely used industrial method. The key challenge lies in achieving high selectivity for the ketone over the corresponding alcohol, 4-isopropylcyclohexanol. This can be controlled by careful selection of the catalyst, solvent, and reaction conditions.

Experimental Protocol: Selective Hydrogenation

Objective: To synthesize **4-isopropylcyclohexanone** via the selective hydrogenation of 4-isopropylphenol.

Materials:

- 4-Isopropylphenol
- Palladium on carbon (Pd/C, 5 wt%)
- Solvent (e.g., cyclohexane, t-pentyl alcohol)
- Hydrogen gas (H₂)
- High-pressure autoclave reactor

- Filtration apparatus
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a high-pressure autoclave reactor, dissolve 4-isopropylphenol (1.0 eq) in the chosen solvent.
- Add the Pd/C catalyst (typically 1-5 mol% relative to the substrate).
- Seal the reactor and purge several times with nitrogen gas, followed by hydrogen gas.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5.0 MPa).
- Heat the reaction mixture to the specified temperature (e.g., 120 °C) with vigorous stirring.
- Monitor the reaction progress by tracking hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS).
- Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography to obtain pure **4-isopropylcyclohexanone**.

Quantitative Data for Hydrogenation

Catalyst	Solvent	Temperature (°C)	Pressure (MPa)	Time (h)	Conversion (%)	Selectivity for Ketone (%)	Yield (%)	Reference
Pd/C	Cyclohexane	120	5.0	4	>95	~85	~80	[1]
Rh/C	Supercritical CO ₂	40	10.0	2	>99	Intermediate	-	[1]
Ru/C	-	90-120	2-4	-	High	-	High (for alcohol)	[2]

Note: Yields and selectivities are highly dependent on the specific reaction conditions and catalyst preparation.

Robinson Annulation

The Robinson annulation is a powerful tool for the formation of six-membered rings and can be employed to synthesize derivatives of **4-isopropylcyclohexanone**.^[3] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.^{[4][5]} The synthesis of the Wieland-Miescher ketone is a classic example of this reaction.^{[6][7]} By using an appropriately substituted starting material, an isopropyl group can be incorporated into the final product.

Experimental Protocol: Robinson Annulation for a 4-Isopropylcyclohexanone Analogue

Objective: To synthesize a Wieland-Miescher ketone analogue containing an isopropyl group.

Materials:

- 2-Isopropylcyclohexane-1,3-dione (or a suitable precursor)
- Methyl vinyl ketone (MVK)

- Base catalyst (e.g., triethylamine, L-proline for asymmetric synthesis)
- Solvent (e.g., acetonitrile, DMSO)
- Standard laboratory glassware
- Heating and stirring apparatus
- Extraction and purification equipment

Procedure:

- To a solution of the 2-isopropylcyclohexane-1,3-dione (1.0 eq) in the chosen solvent, add the base catalyst.
- Cool the mixture in an ice bath and add methyl vinyl ketone (1.1 eq) dropwise with stirring.
- Allow the reaction to warm to room temperature and continue stirring until the Michael addition is complete (monitor by TLC).
- For the aldol condensation, the reaction mixture may be heated to reflux.
- After the reaction is complete, cool the mixture and quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired 4-isopropylcyclohexenone derivative.

Quantitative Data for Robinson Annulation

Michael Donor	Michael Acceptor	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
2-Methylcyclohexane-1,3-dione	Methyl vinyl ketone	L-proline	Acetonitrile	RT to reflux	24	49 (76% ee)	[6]
Cyclohexanone	Methyl vinyl ketone	NaOH	Ethanol	Reflux	6	~60	[8]

Note: The synthesis of a specific 4-isopropyl analogue would require starting with 2-isopropylcyclohexane-1,3-dione. The yields are indicative of the general efficiency of the Robinson annulation.

Ozonolysis of Terpenes

Ozonolysis provides a method to cleave the double bonds present in naturally occurring terpenes like limonene to produce carbonyl compounds.[\[9\]](#)[\[10\]](#) While the direct synthesis of **4-isopropylcyclohexanone** from limonene can be complex due to the presence of two double bonds, selective ozonolysis followed by a reductive workup can yield the desired product.[\[11\]](#)[\[12\]](#)

Experimental Protocol: Ozonolysis of Limonene

Objective: To synthesize **4-isopropylcyclohexanone** from limonene via ozonolysis.

Materials:

- (R)-(+)-Limonene
- Ozone (O₃) generated from an ozone generator
- Solvent (e.g., dichloromethane, methanol)

- Reductive workup reagent (e.g., dimethyl sulfide, triphenylphosphine, zinc dust)
- Standard low-temperature reaction setup
- Extraction and purification equipment

Procedure:

- Dissolve limonene (1.0 eq) in a suitable solvent in a reaction vessel equipped with a gas inlet tube and a stirrer.
- Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
- Bubble ozone gas through the solution until a persistent blue color indicates the presence of excess ozone.
- Purge the solution with nitrogen or argon to remove the excess ozone.
- Add the reductive workup reagent to the reaction mixture at -78 °C and allow it to warm to room temperature with stirring.
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to isolate **4-isopropylcyclohexanone**.

Quantitative Data for Ozonolysis of Limonene

Product	Molar Yield (%)	Conditions	Reference
Limonaketone	0.76 ± 0.08	O ₃ , with OH radical scavenger	[11]
3-Isopropenyl-6-oxo-heptanal (IPOH)	16.0 ± 0.5	O ₃ , without OH radical scavenger	[11]

Note: The direct yield of **4-isopropylcyclohexanone** from limonene ozonolysis is often not reported as the primary product. The yields of related ketones are provided for context.

Applications in Drug Development

Derivatives of **4-isopropylcyclohexanone** are valuable intermediates in the synthesis of various biologically active compounds.

Synthesis of Dihydroindol-2-one Derivatives as Nociceptin Receptor Ligands

4-Isopropylcyclohexanone can be used as a starting material for the synthesis of piperidinyl-dihydroindol-2-ones, which have been identified as a novel class of ligands for the nociceptin (NOP) receptor.[13][14] These ligands can act as either agonists or antagonists depending on the substitution pattern, and they are being investigated for their potential in treating pain, anxiety, and substance abuse disorders.[15][16]

Synthesis of β -Alanine Derivatives as Glucagon Receptor Antagonists

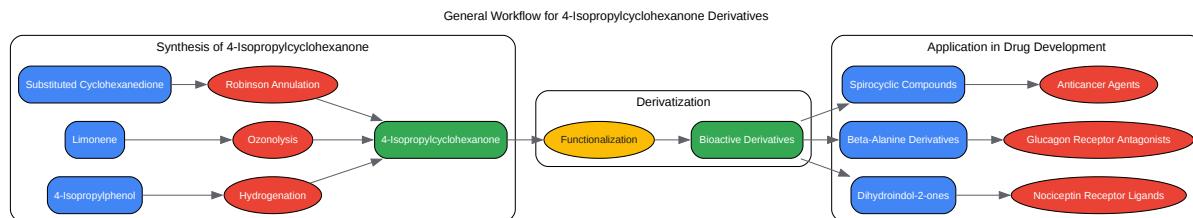
The **4-isopropylcyclohexanone** moiety can be incorporated into β -alanine derivatives that act as potent and orally available glucagon receptor antagonists.[17][18] These compounds have shown efficacy in lowering blood glucose levels in animal models of diabetes and represent a promising therapeutic strategy for type 2 diabetes.[19][20][21]

Synthesis of Spirocyclic Compounds

The carbonyl group of **4-isopropylcyclohexanone** is a versatile handle for the construction of spirocyclic systems, which are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures.[22][23] Spiro-oxindoles derived from this ketone have been synthesized and evaluated for their potential as anticancer agents.[24][25]

Visualizations

Experimental Workflow for Synthesis and Application

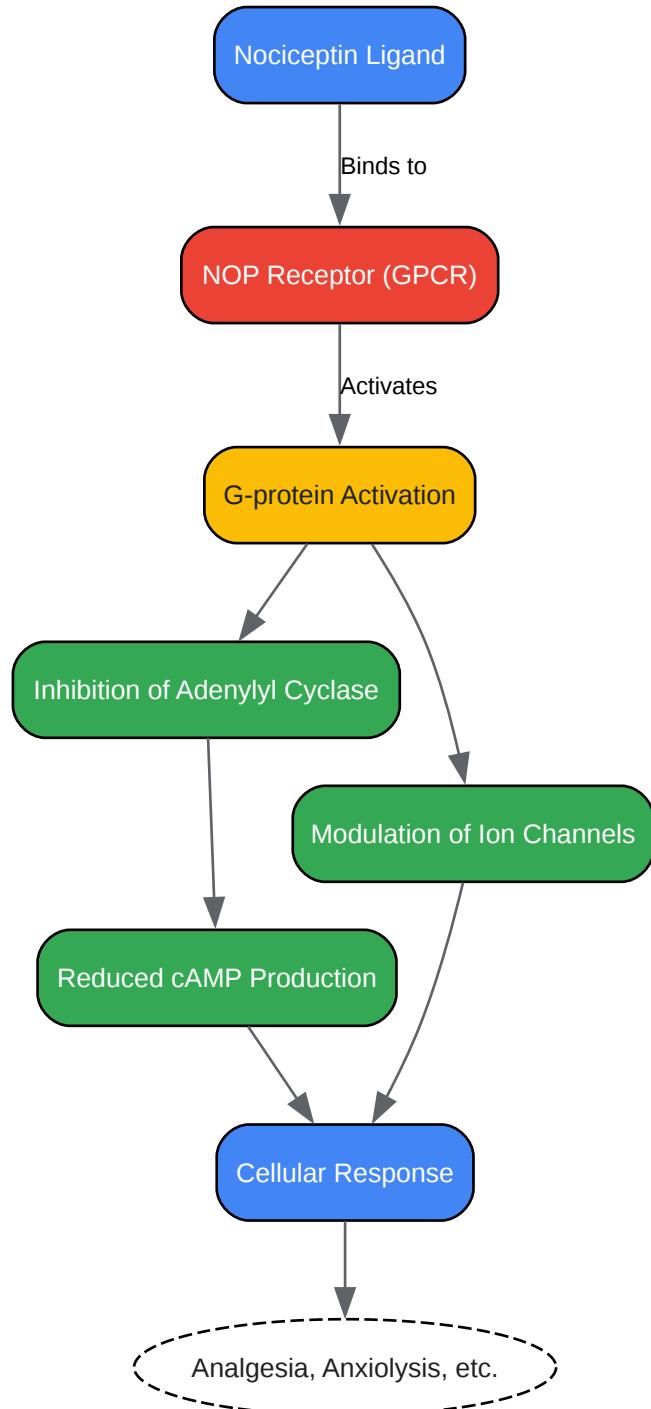


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Caption: General workflow for the synthesis and application of **4-isopropylcyclohexanone** derivatives.

Simplified Nociceptin Receptor Signaling Pathway

Simplified Nociceptin Receptor Signaling

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Caption: Simplified signaling pathway of the Nociceptin (NOP) receptor.[26]

Conclusion

The synthetic routes to **4-isopropylcyclohexanone** derivatives are well-established and offer flexibility in accessing a wide range of structures. The choice of method will depend on factors such as the desired substitution pattern, stereochemical control, and scalability. The continued exploration of these derivatives in medicinal chemistry is likely to yield novel therapeutic agents with improved efficacy and safety profiles. These application notes and protocols provide a foundation for researchers to further investigate and innovate in this promising area of chemical synthesis and drug discovery.

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